An In-Depth Technical Guide to Dipropylcarbamoyl Chloride: Structure, Properties, and Applications
An In-Depth Technical Guide to Dipropylcarbamoyl Chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Synthetic Intermediate
Dipropylcarbamoyl chloride, a member of the carbamoyl chloride family, is a reactive chemical intermediate of significant interest in organic synthesis. Its utility lies in the electrophilic nature of its carbonyl carbon, which allows for the facile introduction of the dipropylcarbamoyl moiety onto a variety of nucleophilic substrates. This property has made it a valuable reagent in the synthesis of a range of compounds, most notably in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of dipropylcarbamoyl chloride, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties of Dipropylcarbamoyl Chloride
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of N,N-dipropylcarbamoyl chloride are summarized in the table below. While some specific experimental values for this particular carbamoyl chloride are not widely reported, data from closely related analogs, such as N,N-diisopropylcarbamoyl chloride, can provide useful estimates.
| Property | Value | Source(s) |
| Chemical Name | N,N-Dipropylcarbamoyl chloride | |
| Synonyms | Dipropylcarbamic chloride, Dipropylcarbamyl chloride | [1][2] |
| CAS Number | 27086-19-7 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [2][3] |
| Boiling Point | Not available. For the isomeric N,N-diisopropylcarbamoyl chloride: 90-93 °C / 15 mmHg. | [4] |
| Melting Point | Not available. For the isomeric N,N-diisopropylcarbamoyl chloride: 57-59 °C. | [4] |
| Appearance | Expected to be a liquid or low-melting solid. | |
| Solubility | Expected to be soluble in a wide range of organic solvents. |
Synthesis and Reactivity
The Fundamental Synthetic Route: Phosgenation of Dipropylamine
The most common and direct method for the synthesis of N,N-dipropylcarbamoyl chloride involves the reaction of dipropylamine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene.[5] This reaction is typically carried out in an inert solvent.
Reaction Scheme:
A generalized synthetic pathway for N,N-dialkylcarbamoyl chlorides.
A detailed experimental protocol for a related compound, diphenylcarbamyl chloride, illustrates the general principles of this synthesis. One mole of the secondary amine is reacted with a slight excess of phosgene in a suitable solvent like monochlorobenzene.[5] The reaction mixture is then typically worked up to isolate the desired carbamoyl chloride.
Reactivity Profile: A Potent Carbamoylating Agent
The reactivity of dipropylcarbamoyl chloride is dominated by the electrophilicity of the carbonyl carbon. This makes it an excellent carbamoylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.
General Reaction with Nucleophiles:
General reaction of N,N-dipropylcarbamoyl chloride with a nucleophile.
Common nucleophiles that react with dipropylcarbamoyl chloride include:
-
Alcohols and Phenols: To form carbamates.
-
Amines: To form ureas.
-
Thiols: To form thiocarbamates.
The reaction mechanism can proceed through either a bimolecular addition-elimination pathway or a unimolecular Sₙ1-type pathway, depending on the nature of the nucleophile and the reaction conditions.
Applications in Drug Discovery and Development
The ability of dipropylcarbamoyl chloride to introduce a carbamate functional group is of particular importance in the pharmaceutical industry. The carbamate moiety is a common feature in many bioactive molecules, contributing to their pharmacological activity and pharmacokinetic properties.
A prominent example of the application of a related carbamoyl chloride is in the synthesis of Rivastigmine , a drug used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Rivastigmine is a cholinesterase inhibitor, and its structure contains a carbamate functional group. The synthesis of Rivastigmine involves the reaction of a phenolic precursor with an appropriate N,N-dialkylcarbamoyl chloride.[1] While the exact carbamoyl chloride used in the commercial synthesis of Rivastigmine is N-ethyl-N-methylcarbamoyl chloride, the principle of the reaction is directly applicable to dipropylcarbamoyl chloride for the synthesis of other potential drug candidates.
The general synthetic step involving a carbamoyl chloride in the preparation of Rivastigmine-like compounds can be outlined as follows:
Experimental Protocol for Carbamate Formation in Rivastigmine Synthesis Analogs:
-
Reaction Setup: The phenolic precursor and a base, such as potassium carbonate, are suspended in a dry aprotic solvent like dimethylformamide (DMF).
-
Addition of Carbamoyl Chloride: The N,N-dialkylcarbamoyl chloride is added to the suspension.
-
Reaction: The mixture is stirred at room temperature for a specified period, typically several hours, to allow the reaction to proceed to completion.
-
Work-up: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield the desired carbamate.[6]
A typical experimental workflow for the synthesis of a carbamate using a carbamoyl chloride.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups. The protons on the α-carbons to the nitrogen will be deshielded and appear as a triplet. The protons on the β-carbons will appear as a multiplet (sextet), and the terminal methyl protons will be a triplet.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the propyl groups, with the carbonyl carbon appearing significantly downfield.
-
Infrared (IR) Spectroscopy: The most characteristic absorption in the IR spectrum will be the strong carbonyl (C=O) stretching band, typically appearing in the range of 1730-1780 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Safety and Handling
Dipropylcarbamoyl chloride is a reactive and potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is sensitive to moisture and will react with water, so it should be stored under anhydrous conditions.
Conclusion
N,N-Dipropylcarbamoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the dipropylcarbamoyl group. Its utility in the synthesis of carbamates makes it a compound of interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its successful application in the laboratory.
References
- Gelin, M., et al. (2018). Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases. European Journal of Medicinal Chemistry, 157, 1038-1053.
- Joshi, N. S., & P. K., S. (2014). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Organic and Pharmaceutical Chemistry, 5(2), 74-81.
- Google Patents.
- Reddy, M. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35985-35993.
- Gao, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20263.
-
Ministry of Food and Drug Safety. Analytical Methods. [Link]
-
Organic Syntheses. Procedure. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Delfourne, E., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. The Journal of Organic Chemistry, 68(19), 7479-7482.
- Der Pharma Chemica. (2016).
-
SpectraBase. N-(2,2-Dimethylpent-4-enyl)-N-propylcarbamoyl chloride - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NextSDS. Dipropylcarbamoyl chloride — Chemical Substance Information. [Link]
-
PrepChem.com. Synthesis of diphenylcarbamyl chloride. [Link]
-
SIELC Technologies. Dipropylcarbamoyl chloride. [Link]
-
PubChem. N,N-Diphenylcarbamic chloride. [Link]
-
ResearchGate. An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. [Link]
- Kumar, A., et al. (2013). An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. Molecules, 18(12), 14751-14763.
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy, 38(3), 14-19.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Diethylcarbamoyl Chloride in Pharmaceutical Intermediate Synthesis. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
NIST. Carbamic chloride, diphenyl-. [Link]
- Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
ResearchGate. Studies on the reaction of N, N-dialkyldithiocarbamate with cyanuric chloride. [Link]
Sources
- 1. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipropylcarbamoyl chloride | SIELC Technologies [sielc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N,N-ジイソプロピルカルバモイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
